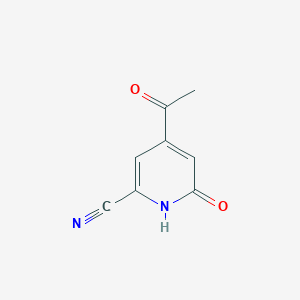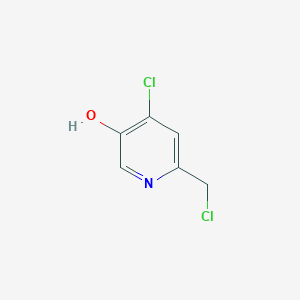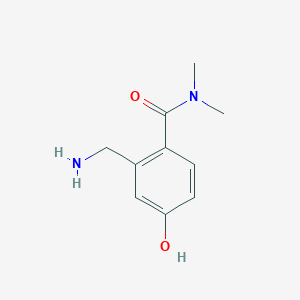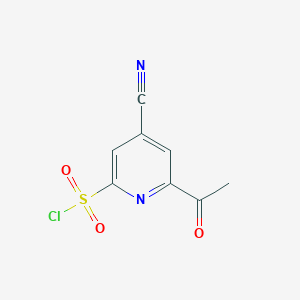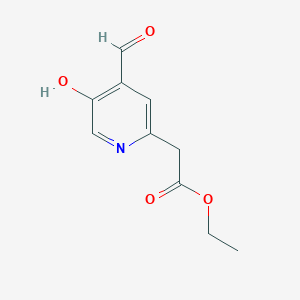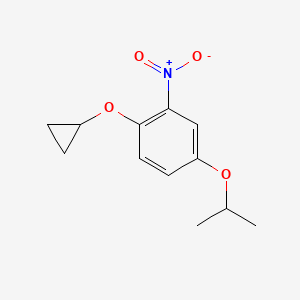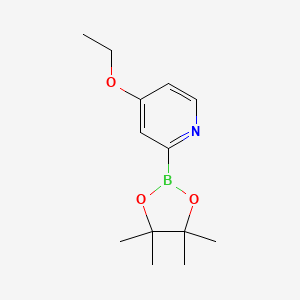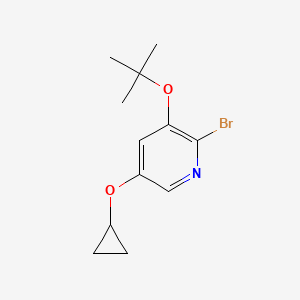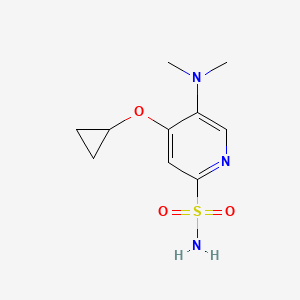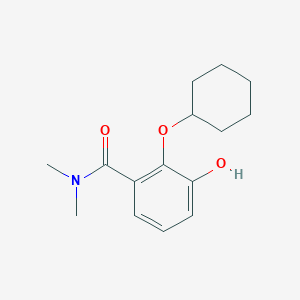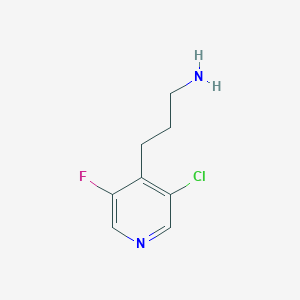
4-Cyclopropoxy-3-ethyl-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with ethyl bromide and cyclopropyl alcohol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the Chichibabin synthesis, which uses carbonyl compounds or acetylene and ammonia as starting materials . This method is advantageous due to its scalability and cost-effectiveness. The Chichibabin synthesis can be adapted to produce various substituted pyridines, including this compound, by selecting appropriate starting materials and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-ethyl-2-methylpyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-ethyl-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. For example, pyridine derivatives are known to inhibit certain enzymes, such as p38α mitogen-activated protein kinase, which plays a role in inflammatory responses . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-ethyl-2-methylpyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-ethyl-2-methylpyridine: Similar in structure but with different substitution patterns on the pyridine ring.
4-Cyclopropoxy-2-ethyl-3-methylpyridine: Another isomer with variations in the position of the ethyl and methyl groups.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-10-8(2)12-7-6-11(10)13-9-4-5-9/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
KEZAKLCBUVSDFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CN=C1C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


